An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate (CAS Number: 1154199-03-7)[1]. As a complex substituted aromatic compound, its structural elucidation relies heavily on modern spectroscopic techniques, with NMR being paramount. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the predicted NMR spectra. The guide explains the rationale behind the chemical shifts and coupling patterns, grounded in the fundamental principles of NMR spectroscopy.
Introduction to Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate and NMR Spectroscopy
Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate is a multifaceted organic compound featuring an ethyl ester, a chlorosulfonyl group, a fluorine atom, and a methoxy group attached to a central benzene ring. This substitution pattern leads to a unique electronic environment for each nucleus, which can be effectively probed using Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules[2][3]. It is based on the quantum mechanical property of nuclear spin[4][5]. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure[3][5].
This guide will delve into the predicted ¹H and ¹³C NMR spectra of Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate, providing a foundational understanding for its structural verification and characterization.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the assignment of NMR signals. The structure of Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate with the atom numbering scheme used for spectral assignment is presented below.
Caption: Molecular structure of Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate is expected to show four distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methoxy group protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.1 - 8.3 | d | 1H | Ar-H |
| 2 | 7.9 - 8.1 | d | 1H | Ar-H |
| 3 | 4.4 - 4.6 | q | 2H | -OCH₂CH₃ |
| 4 | 4.0 - 4.2 | s | 3H | -OCH₃ |
| 5 | 1.4 - 1.6 | t | 3H | -OCH₂CH₃ |
Detailed Interpretation of the ¹H NMR Spectrum
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Aromatic Protons (δ 8.1 - 8.3 ppm and 7.9 - 8.1 ppm):
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The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals in the downfield region of the spectrum[6][7]. This downfield shift is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the substituents.
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The proton at the C-2 position is deshielded by the adjacent ester group and is predicted to be in the range of 7.9 - 8.1 ppm. It is expected to appear as a doublet due to coupling with the fluorine atom at C-5 (long-range meta-coupling).
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The proton at the C-6 position is significantly deshielded by the strongly electron-withdrawing chlorosulfonyl group at the ortho position and the fluorine at the para position, and is therefore predicted to be further downfield in the 8.1 - 8.3 ppm range. This proton will also appear as a doublet due to coupling with the adjacent fluorine atom (ortho-coupling).
-
-
Ethyl Ester Protons (-OCH₂CH₃):
-
Methylene Protons (δ 4.4 - 4.6 ppm): The two protons of the methylene group (-CH₂-) are adjacent to the electron-withdrawing oxygen atom of the ester, which causes a downfield shift. This signal is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).
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Methyl Protons (δ 1.4 - 1.6 ppm): The three protons of the methyl group (-CH₃) are in a more shielded environment and thus appear further upfield. This signal is predicted to be a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2).
-
-
Methoxy Protons (-OCH₃, δ 4.0 - 4.2 ppm):
-
The three protons of the methoxy group are chemically equivalent and are deshielded by the attached oxygen atom. They are expected to appear as a sharp singlet in the predicted range, as there are no adjacent protons to cause splitting.
-
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to each of the unique carbon atoms in the molecule. The broad range of chemical shifts in ¹³C NMR provides valuable information about the different carbon environments[8][9].
| Signal | Predicted δ (ppm) | Assignment |
| 1 | 163 - 166 | C=O (Ester) |
| 2 | 158 - 162 (d, ¹JCF) | C-F |
| 3 | 145 - 149 (d, ²JCF) | C-OCH₃ |
| 4 | 140 - 144 | C-SO₂Cl |
| 5 | 132 - 136 | Ar-C |
| 6 | 125 - 129 (d) | Ar-CH |
| 7 | 115 - 119 (d) | Ar-CH |
| 8 | 62 - 65 | -OCH₂CH₃ |
| 9 | 56 - 59 | -OCH₃ |
| 10 | 13 - 16 | -OCH₂CH₃ |
Detailed Interpretation of the ¹³C NMR Spectrum
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Carbonyl Carbon (C=O, δ 163 - 166 ppm): The carbonyl carbon of the ester group is highly deshielded and is expected to appear at the furthest downfield position in the spectrum, which is characteristic of ester carbonyls[10][11].
-
Aromatic Carbons (δ 115 - 162 ppm):
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C-5 (δ 158 - 162 ppm): The carbon directly bonded to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet with a large one-bond coupling constant (¹JCF).
-
C-4 (δ 145 - 149 ppm): The carbon attached to the methoxy group will also be downfield and is expected to show a smaller two-bond coupling (²JCF) with the fluorine atom.
-
C-3 (δ 140 - 144 ppm): The carbon bearing the electron-withdrawing chlorosulfonyl group is predicted to be in this downfield region.
-
C-1 (δ 132 - 136 ppm): The quaternary carbon attached to the ester group.
-
C-2 and C-6 (δ 125 - 129 and 115 - 119 ppm): These are the protonated aromatic carbons. Their chemical shifts are influenced by the surrounding substituents, and they are expected to exhibit coupling to the fluorine atom.
-
-
Ethyl Ester Carbons (-OCH₂CH₃):
-
Methylene Carbon (δ 62 - 65 ppm): The carbon of the -CH₂- group is attached to an oxygen atom, causing it to be deshielded and appear in this mid-range of the spectrum.
-
Methyl Carbon (δ 13 - 16 ppm): The terminal methyl carbon is in a shielded environment and will appear in the upfield region of the spectrum.
-
-
Methoxy Carbon (-OCH₃, δ 56 - 59 ppm): The carbon of the methoxy group is expected to resonate in this characteristic region for methoxy carbons attached to an aromatic ring.
Experimental Workflow for NMR Data Acquisition
The acquisition of high-quality NMR data requires a systematic approach, from sample preparation to data processing. The following workflow outlines the standard procedure.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate. By applying fundamental principles of NMR spectroscopy, the chemical shifts, multiplicities, and integration of each signal have been rationalized. This in-depth interpretation serves as a valuable resource for scientists and researchers, aiding in the structural confirmation and characterization of this and structurally related compounds. The presented workflow for NMR data acquisition further provides a practical framework for obtaining high-quality experimental data.
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